molecular formula C16H21N3O3 B7718545 N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide

Cat. No. B7718545
M. Wt: 303.36 g/mol
InChI Key: NUGYICKEGQMXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide, also known as MPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPO is a derivative of oxadiazole, a five-membered heterocyclic compound that contains nitrogen and oxygen atoms in its ring structure.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves its ability to react with ROS and form a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the amount of ROS present in the sample, allowing for quantitative detection of ROS. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is also able to cross cell membranes and localize in the mitochondria, which are the primary sites of ROS production in cells.
Biochemical and Physiological Effects:
N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have minimal toxicity and does not interfere with normal cellular processes. It has been shown to selectively detect ROS in living cells and tissues without affecting their viability or function. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has also been found to be stable under physiological conditions, making it a reliable tool for studying ROS-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is its high selectivity and sensitivity for detecting ROS. It has also been found to be stable under physiological conditions, making it a reliable tool for studying ROS-related diseases. However, one of the limitations of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is its relatively low quantum yield, which can limit its sensitivity for detecting low levels of ROS.

Future Directions

There are several future directions for the research and development of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One area of interest is the development of more sensitive and selective fluorescent probes for detecting ROS in biological systems. Another area of interest is the use of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in the diagnosis and treatment of ROS-related diseases, such as cancer and neurodegenerative diseases. Additionally, the use of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in other fields of scientific research, such as environmental monitoring and food safety, is also an area of potential future research.

Synthesis Methods

The synthesis of N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of 4-methoxybenzohydrazide with pentanoyl chloride in the presence of triethylamine and triphosgene to form the intermediate compound 1-(4-methoxyphenyl)-3-pentanoylthiourea. This intermediate compound is then reacted with ethyl bromoacetate in the presence of sodium hydride to form the final product, N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide.

Scientific Research Applications

N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been shown to selectively detect ROS in living cells and tissues, making it a valuable tool for studying ROS-related diseases.

properties

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-4-5-6-14(20)17-11(2)16-18-15(19-22-16)12-7-9-13(21-3)10-8-12/h7-11H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGYICKEGQMXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide

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